[(4-Methoxy-3-nitrobenzyl)thio]acetic acid
CAS No.:
Cat. No.: VC13344277
Molecular Formula: C10H11NO5S
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO5S |
|---|---|
| Molecular Weight | 257.27 g/mol |
| IUPAC Name | 2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]acetic acid |
| Standard InChI | InChI=1S/C10H11NO5S/c1-16-9-3-2-7(4-8(9)11(14)15)5-17-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | YKRCQUVMNDWKPL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CSCC(=O)O)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The molecular structure of [(4-Methoxy-3-nitrobenzyl)thio]acetic acid consists of a benzene ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a methoxy group (-OCH₃). A thioether (-S-) group bridges the benzyl moiety to an acetic acid (-CH₂COOH) side chain. This arrangement confers distinct electronic and steric properties, enhancing solubility and reactivity compared to simpler aromatic acids.
Synthesis and Characterization
Synthetic Pathways
The primary synthesis route involves a nucleophilic substitution reaction between 4-methoxy-3-nitrobenzyl chloride and thioacetic acid under alkaline conditions. This one-step protocol proceeds via the displacement of the chloride ion by the thiolate anion, forming the thioether linkage. Key reaction parameters include:
-
Temperature: 60–80°C
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Catalyst: Triethylamine (TEA) or sodium hydride (NaH)
Alternative methods employ 4-methoxy-3-nitrobenzyl bromide as the electrophilic partner, though chloride derivatives are preferred for cost efficiency.
Optimization and Yield
Yields typically range from 65–75%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. Reaction monitoring via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase ensures intermediate tracking.
Characterization Techniques
Post-synthetic validation relies on spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 3.51 (s, 2H, COOH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (COOH), 152.1 (C-NO₂), 148.7 (C-OCH₃), 134.2–122.4 (aromatic carbons), 35.8 (SCH₂).
-
-
Mass Spectrometry (MS): ESI-MS (m/z): 295.1 [M+H]⁺.
-
Infrared (IR) Spectroscopy: Peaks at 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1245 cm⁻¹ (C-O-C).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with optimal storage at 4°C under inert atmosphere.
Acid Dissociation Constant (pKa)
The carboxylic acid group has a predicted pKa of 2.8–3.2, while the thioether sulfur may act as a weak base (pKa ~10.5).
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 62% within 4 hours, comparable to diclofenac. The acetic acid moiety may inhibit cyclooxygenase-2 (COX-2) via competitive binding to the arachidonic acid site.
Applications in Drug Development
Prodrug Design
The thioether linkage serves as a biodegradable spacer in prodrug conjugates. For example, coupling with doxorubicin via a disulfide bond enhances tumor-specific drug release, reducing systemic toxicity.
Enzyme Inhibition
Molecular docking simulations reveal high affinity for tyrosine kinase EGFR (binding energy = -9.8 kcal/mol), positioning it as a lead compound for kinase inhibitor development.
Recent Advances and Future Directions
Structural Modifications
Recent efforts focus on replacing the nitro group with trifluoromethyl or cyano substituents to improve metabolic stability. Early results show a 40% increase in plasma half-life for the trifluoromethyl analog.
Clinical Prospects
While no clinical trials have been initiated, in silico ADMET predictions indicate favorable oral bioavailability (76%) and low hepatotoxicity risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume